An In-depth Technical Guide to 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid (CAS: 944906-32-5)
An In-depth Technical Guide to 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid (CAS: 944906-32-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Introduction: The Scientific Merit of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of considerable interest in drug discovery and materials science due to its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities. The inherent chemical and thermal resistance of the 1,2,4-oxadiazole core provides a stable scaffold for the development of novel therapeutic agents and functional materials.
3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, in particular, serves as a valuable bifunctional building block. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups. The methyl group at the 3-position can influence the molecule's steric and electronic properties, offering a point of modulation for structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Profile
While specific experimental data for 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is not extensively published, the following table summarizes its key identifiers and predicted properties based on its structure and data for analogous compounds.
| Property | Value | Source |
| CAS Number | 944906-32-5 | [1] |
| Molecular Formula | C₄H₄N₂O₃ | [2] |
| Molecular Weight | 128.09 g/mol | [2] |
| IUPAC Name | 3-methyl-1,2,4-oxadiazole-5-carboxylic acid | |
| Physical Form | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. |
Spectroscopic Characterization (Predicted):
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¹H NMR: A singlet corresponding to the methyl protons (CH₃) is expected in the upfield region. The acidic proton of the carboxylic acid (COOH) would likely appear as a broad singlet in the downfield region, the exact chemical shift being dependent on the solvent and concentration.
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¹³C NMR: Resonances for the two carbons of the oxadiazole ring are anticipated in the aromatic region. Signals for the methyl carbon, the carboxylic acid carbon, and the quaternary carbon of the oxadiazole ring will also be present.
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IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=N and C-O stretches associated with the oxadiazole ring.
Synthesis and Reaction Mechanisms
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry.[6] The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid or its activated derivative.
General Synthetic Approach
A plausible synthetic route to 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is outlined below. This is a representative protocol based on established methodologies for the synthesis of similar 1,2,4-oxadiazoles.
Caption: General synthetic workflow for 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid.
Step-by-Step Experimental Protocol (Representative)
Step 1: Formation of the O-Acyl Amidoxime Intermediate
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetamidoxime in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equimolar amount of an activated oxalic acid derivative (e.g., oxalyl chloride or a mixed anhydride of oxalic acid). The use of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be required to scavenge the acid byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure to yield the crude O-acyl acetamidoxime intermediate.
Step 2: Dehydrative Cyclization to the 1,2,4-Oxadiazole Ring
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The crude O-acyl acetamidoxime intermediate can be dissolved in a high-boiling point solvent (e.g., toluene, xylene, or DMF).
-
The solution is heated to reflux for several hours to promote dehydrative cyclization. The progress of the reaction should be monitored by TLC or LC-MS.
-
Alternatively, the cyclization can be catalyzed by the addition of a dehydrating agent (e.g., phosphorus oxychloride) or a base (e.g., sodium hydroxide) at room temperature or with gentle heating.[6]
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as recrystallization or column chromatography on silica gel, to afford pure 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid.
Applications in Research and Drug Development
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8] These include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, as a versatile building block, is a key starting material for the synthesis of libraries of compounds for screening against various therapeutic targets.
Role as a Bioisostere
A primary application of the 1,2,4-oxadiazole ring is as a bioisostere for amide and ester groups. This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, by mitigating hydrolysis by esterases and amidases.
Caption: The 1,2,4-oxadiazole ring as a bioisostere for amide and ester functionalities.
Potential Therapeutic Areas
While specific biological activities for 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid have not been extensively reported, derivatives of the 1,2,4-oxadiazole class have shown promise in several therapeutic areas:
-
Antiviral Agents: Certain 1,2,4-oxadiazole derivatives have been investigated as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[7]
-
Anticancer Agents: The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to target various cancer-related pathways.
-
Anti-inflammatory and Analgesic Agents: The structural rigidity and electronic properties of the 1,2,4-oxadiazole ring make it a suitable component of molecules targeting inflammatory pathways.[9]
Safety and Handling
As with any laboratory chemical, 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid should be handled with appropriate care. The following safety precautions are based on data for the compound and structurally similar molecules.[1][10]
Hazard Identification:
-
Based on available data, this compound is not classified as hazardous.[1] However, as a carboxylic acid and a novel chemical entity, it should be handled with caution.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Spills: In case of a spill, wear appropriate PPE and sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, combining a stable heterocyclic core with a reactive carboxylic acid handle, allows for the creation of a diverse range of novel molecules. While specific experimental data for this compound remains limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous structures. As with any research chemical, proper safety precautions should always be observed.
References
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American Chemical Society. (2022, July 14). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Journal of Organic Chemistry. Retrieved from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 944906-32-5. Retrieved from [Link]
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Safety Data Sheet. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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Indian Journal of Chemistry. (2023, May 3). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Retrieved from [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health. (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
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Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Retrieved from [Link]
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Sattar, G. I., & Al-Tamimi, E. O. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved from [Link]
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MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. Retrieved from [Link]
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MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Retrieved from [Link]
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ResearchGate. (2015, December 24). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]
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